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Compound of Interest

Compound Name: (2-Bromoethyl)cyclohexane

Cat. No.: B041411

An In-depth Technical Guide to (2-Bromoethyl)cyclohexane for Researchers and Drug
Development Professionals

Core Physicochemical Properties

(2-Bromoethyl)cyclohexane is a halogenated hydrocarbon featuring a cyclohexane ring
substituted with a bromoethyl group. Its chemical and physical properties make it a versatile
reagent in organic synthesis.

Below is a summary of its key quantitative data:
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Property Value Source(s)
Molecular Formula C8H15Br [1112]
Molecular Weight 191.11 g/mol [3114]

CAS Number 1647-26-3 [11[2]
Appearance Colorless to yellow liquid [2]

Boiling Point 212 °C at 760 mmHg [2]

Melting Point 57 °C [2]

Density 1.215 g/cm3 [2]
Refractive Index 1.4900 [2]

Flash Point 81.6 °C [2]

Chloroform (Sparingly), Ethyl
Solubility _( P an) y [2]
Acetate (Slightly)

Synthesis of (2-Bromoethyl)cyclohexane

The synthesis of (2-Bromoethyl)cyclohexane can be achieved through several routes. A
common and effective laboratory-scale method involves the bromination of 2-cyclohexylethanol
using phosphorus tribromide (PBrs).

Experimental Protocol: Bromination of 2-
Cyclohexylethanol

Objective: To synthesize (2-Bromoethyl)cyclohexane from 2-cyclohexylethanol.
Reagents:

e 2-Cyclohexylethanol

e Phosphorus tribromide (PBr3)

o Dry diethyl ether
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e |ce water
e Magnesium sulfate (MgSOa)
Procedure:

o Dissolve 2-cyclohexylethanol in dry diethyl ether under a nitrogen atmosphere in a round-
bottom flask.[1]

» Cool the solution to 0°C using an ice bath to minimize potential side reactions, such as ether
formation.[1]

e Add phosphorus tribromide (PBrs3) dropwise to the cooled solution with continuous stirring. A
molar ratio of 1:1 between the alcohol and PBrs is typically used.[1]

 After the addition is complete, continue to stir the reaction mixture for 1-2 hours at 0°C.[1]
e Quench the reaction by carefully adding ice water to the flask.

» Transfer the mixture to a separatory funnel and extract the organic layer.

e Dry the organic layer over anhydrous magnesium sulfate (MgSQOa).[1]

« Filter to remove the drying agent and purify the crude product via fractional distillation to
obtain (2-Bromoethyl)cyclohexane.[1]

Synthesis Workflow Diagram
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Caption: Synthesis workflow for (2-Bromoethyl)cyclohexane.

Chemical Reactivity and Applications in Synthesis

The utility of (2-Bromoethyl)cyclohexane in organic synthesis stems from the reactivity of the
carbon-bromine bond. The bromine atom serves as an excellent leaving group, making the
compound susceptible to nucleophilic substitution and elimination reactions. This reactivity
allows for the introduction of the 2-cyclohexylethyl moiety into a variety of molecular scaffolds.

[1]

Key Reactions

» Nucleophilic Substitution (SN2): The primary reaction pathway for (2-
Bromoethyl)cyclohexane involves the displacement of the bromide ion by a nucleophile.
This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. Common
nucleophiles include hydroxides, cyanides, and amines.[1]

o Elimination Reactions: In the presence of a strong base, (2-Bromoethyl)cyclohexane can
undergo elimination to form vinylcyclohexane.

e Grignard Reactions: It can be used to form a Grignard reagent, which is a powerful tool for
carbon-carbon bond formation.[2]

e Cross-Coupling Reactions: (2-Bromoethyl)cyclohexane is a suitable substrate for various
metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, enabling the
formation of more complex molecules.[1]

Logical Relationship of Reactions
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Caption: Reactivity pathways of (2-Bromoethyl)cyclohexane.

Relevance in Drug Development

(2-Bromoethyl)cyclohexane serves as a valuable building block in medicinal chemistry and
drug development.[1] The introduction of the cyclohexyl group can enhance the lipophilicity of a
drug candidate, which can improve its pharmacokinetic properties, such as absorption and
distribution.

Its role as an alkylating agent allows for the modification of existing drug structures to improve
efficacy and reduce side effects.[1] For instance, it has been utilized in the synthesis of
immunosuppressive agents and agonists for human vitamin D-resistant rickets.[2] The ability to
use this compound in a variety of chemical reactions makes it a versatile tool for creating
libraries of compounds for high-throughput screening in the drug discovery process.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact
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